Butylamine

Nucleophilicity Reactivity parameters Organic synthesis

For synthetic pathways where nucleophilic reactivity governs reaction rates—such as alkylation or Michael addition—n-butylamine (Mayr N = 15.27) delivers 6.9× the reactivity of tert-butylamine, directly accelerating kinetics. When catalytic hydrogenation of butyronitrile is the chosen route, verify supplier manufacturing employs Co-based catalysts (e.g., Co/SiO₂) to achieve the documented 97% yield and preserve primary amine purity. This amine's predictable intermediate extraction constant (log Kex = 7.9 vs. 18-crown-6) also makes it the rational choice for analytical methods requiring differential separation from branched isomers.

Molecular Formula C4H11N
C4H11N
CH3(CH2)3NH2
Molecular Weight 73.14 g/mol
CAS No. 109-73-9
Cat. No. B146782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylamine
CAS109-73-9
Synonyms1-butylamine
n-butylamine
n-butylamine hydrobromide
n-butylamine hydrochloride
n-butylamine hydrochloride, 14C-labeled cpd
Molecular FormulaC4H11N
C4H11N
CH3(CH2)3NH2
Molecular Weight73.14 g/mol
Structural Identifiers
SMILESCCCCN
InChIInChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3
InChIKeyHQABUPZFAYXKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml) (NTP, 1992)
Miscible with alcohol, ether
In water, 1X10+6 mg/L (miscible) at 25 °C
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





n-Butylamine (CAS 109-73-9) Procurement Guide: Properties and Differentiated Performance Data for Scientific Selection


n-Butylamine (1-aminobutane, CAS 109-73-9) is a primary aliphatic amine with the linear molecular formula CH₃(CH₂)₃NH₂, existing as a colorless liquid at standard temperature with a boiling point of 77–78 °C and density of 0.74 g/mL at 25 °C [1]. It is one of four isomeric butylamines, the others being sec-butylamine, tert-butylamine, and isobutylamine [2]. As a primary straight-chain amine, n-butylamine serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals and participates in characteristic amine reactions including nucleophilic substitution, acylation, and carbonylation [3].

Why n-Butylamine Cannot Be Replaced by Other Primary Alkylamines or Branched Isomers Without Performance Consequences


Primary alkylamines exhibit systematic variation in physicochemical properties and reactivity as a function of chain length and branching. Measured potentiometric data in cyclohexane and hexane solvents demonstrate that basicity decreases with increasing alkyl chain length, following the order MeNH₂ > EtNH₂ > n-PrNH₂ > n-BuNH₂ [1]. Furthermore, among the butylamine isomers, unbranched n-butylamine exhibits higher basicity than its branched analogues, with the established order n-BuNH₂ > i-BuNH₂ > sec-BuNH₂ > t-BuNH₂ [1]. These differences arise from steric hindrance and electronic effects that directly influence reaction rates, product distributions, and catalyst compatibility. Consequently, substituting n-butylamine with ethylamine, propylamine, tert-butylamine, or sec-butylamine in a synthetic pathway or formulation will alter reaction kinetics, selectivity profiles, and ultimate product outcomes in a predictable but non-trivial manner. The quantitative evidence presented in Section 3 substantiates these differentiation claims.

n-Butylamine (CAS 109-73-9) Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons with Structural Analogs


Nucleophilic Reactivity: n-Butylamine Exhibits 6.9× Higher N Parameter Than tert-Butylamine in MeCN

n-Butylamine demonstrates substantially higher nucleophilic reactivity than its branched isomer tert-butylamine. In acetonitrile (MeCN) solvent, n-butylamine exhibits a Mayr nucleophilicity parameter N of 15.27, compared to tert-butylamine's N parameter of only 12.35 under identical solvent conditions [1]. This represents a nucleophilicity advantage for n-butylamine by a factor of approximately 6.9× based on the logarithmic Mayr scale. The reduced nucleophilicity of tert-butylamine is attributed to steric hindrance from the bulky tert-butyl group, which impedes approach to electrophilic centers.

Nucleophilicity Reactivity parameters Organic synthesis

Hydrogen Abstraction Kinetics: n-Butylamine α-C Site Reactivity Is 1.5× Higher Than Ethylamine at 1000 K

In hydrogen abstraction reactions by HO₂ radicals, n-butylamine exhibits measurably faster kinetics than shorter-chain primary amines at the α-carbon position (adjacent to the NH₂ group). High-pressure limit rate constants calculated at 1000 K for the α-site abstraction are: n-butylamine = 7.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹; n-propylamine = 6.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹; ethylamine = 5.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This trend reflects increased stabilization of the transition state with longer alkyl chains.

Combustion chemistry Atmospheric chemistry Kinetic modeling

Catalytic Amination Selectivity: Acid-Treated Co Catalyst Delivers 90% Selectivity to n-Butylamine at WHSV = 2.5 h⁻¹

In the catalytic amination of n-butanol with ammonia, an acid-treated cobalt-based catalyst achieves 90% selectivity toward n-butylamine under rigorous continuous-flow conditions (WHSV = 2.5 h⁻¹) [1]. This selectivity is accompanied by 87.8% selectivity maintained over 120 hours of operation, demonstrating improved stability compared to untreated catalysts where larger Co domains promote carbon deposition and C–N over-coupling [1]. While direct comparative selectivity data for ethylamine or propylamine synthesis under identical conditions are not available in this study, the 90% selectivity value establishes a benchmark performance level for n-butylamine production that procurement teams can reference when evaluating catalyst technologies.

Catalysis Process chemistry Amine synthesis

Nitrile Hydrogenation Selectivity: Co/SiO₂ Achieves 97% Yield of n-Butylamine from Butyronitrile at 343 K

In the liquid-phase hydrogenation of butyronitrile to saturated amines, Co/SiO₂ at 343 K and 25 bar H₂ yields 97% n-butylamine, representing the highest reported selectivity among tested catalysts [1]. In head-to-head comparison under identical conditions, Ni/SiO₂ yielded 84% n-butylamine, while Pt/SiO₂ produced mainly dibutylamine with only minor n-butylamine formation, and Cu/SiO₂ and Pd/SiO₂ formed no n-butylamine and rapidly deactivated [1]. This demonstrates that n-butylamine is the preferred primary amine product from butyronitrile hydrogenation using optimized cobalt catalysts, whereas platinum systems favor secondary amine formation.

Hydrogenation Nitrile reduction Catalyst selection

Boiling Point Differentiation: n-Butylamine (351 K) vs tert-Butylamine (319 K) — 32 K Higher Boiling Point

n-Butylamine exhibits a boiling point of 351 K (78 °C), which is 32 K higher than that of its branched isomer tert-butylamine (319 K / 46 °C) [1]. This substantial difference arises from hydrogen bonding capability in primary amines versus the sterically hindered tertiary amine structure of tert-butylamine. Additionally, n-butylamine's boiling point of 351 K is 27 K higher than that of n-propylamine (324 K / 51 °C), consistent with the trend of increasing boiling point with chain length in primary amines.

Physical properties Separation science Process engineering

Extraction Selectivity: n-Butylamine log Kex = 7.9 with 18-Crown-6 — Superior Extractability Over tert-Butylamine (6.6)

In crown ether extraction studies using 18-crown-6 with protonated amines as picrates in 1,2-dichloroethane/water biphasic systems, n-butylamine exhibits a log extraction constant (log Kex) of 7.9 at 25 °C, compared to 6.6 for tert-butylamine, 7.6 for ethylamine, and 8.3 for sec-butylamine [1]. The extractability order follows primary amines > secondary amines, with log Kex values of 9.6 for n-hexylamine (highest), 8.3 for sec-butylamine, 7.9 for n-butylamine, 7.6 for ethylamine, and 6.6 for tert-butylamine (lowest among primary amines) [1].

Separation chemistry Crown ether extraction Analytical chemistry

Differentiated Application Scenarios for n-Butylamine (CAS 109-73-9) Based on Quantified Performance Advantages


Primary Amine Synthesis via Nitrile Hydrogenation Requiring >95% Yield

Based on the 97% yield achieved with Co/SiO₂ at 343 K and 25 bar H₂ [1], n-butylamine is the optimal target product when butyronitrile is the feedstock and a primary amine product is required. Alternative catalysts (Pt, Cu, Pd) fail to produce n-butylamine or yield predominantly secondary amines. Procurement specifications should verify that supplier manufacturing routes employ Co-based or Raney Co catalysts rather than Pt-based systems to ensure primary amine purity.

Nucleophilic Substitution Reactions Requiring Higher Reactivity Than Sterically Hindered Amines

In applications where nucleophilic reactivity is rate-limiting—such as alkylation with alkyl halides or Michael addition to activated alkenes—n-butylamine (Mayr N = 15.27 in MeCN) provides approximately 6.9× higher reactivity than tert-butylamine (N = 12.35) [2]. This quantified advantage supports selection of n-butylamine over tert-butylamine when reaction kinetics are a primary consideration and steric control is not required.

Combustion and Atmospheric Chemistry Modeling Requiring Amine-Specific Kinetic Parameters

For researchers developing kinetic models of amine combustion or atmospheric degradation, the rate constant for HO₂ hydrogen abstraction at the α-carbon of n-butylamine (7.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 1000 K) differs by up to 50% from ethylamine [3]. Accurate modeling requires compound-specific kinetic data; substituting ethylamine or propylamine parameters for n-butylamine introduces systematic error in predicted ignition delays and atmospheric lifetimes.

Separations Involving Crown Ether Extraction Where Branched vs Linear Amine Selectivity Matters

Based on log Kex values of 7.9 for n-butylamine versus 6.6 for tert-butylamine with 18-crown-6 [4], analytical methods requiring differential extraction of linear versus branched primary amines can exploit this 20× difference in extraction constants. n-Butylamine occupies a predictable intermediate position in the extraction hierarchy (between ethylamine at 7.6 and sec-butylamine at 8.3), enabling rational method development.

Technical Documentation Hub

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